molecular formula C15H17N3O3S B12187579 1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid

1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid

Cat. No.: B12187579
M. Wt: 319.4 g/mol
InChI Key: FDDGRPJFPVGKDQ-UHFFFAOYSA-N
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Description

1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

The synthesis of 1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid involves multiple steps, typically starting with the preparation of the thiazole and pyrrole rings. These rings are then coupled with piperidine-4-carboxylic acid under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrole or thiazole rings.

    Common Reagents and Conditions: Reagents such as acids, bases, and solvents like dichloromethane or ethanol are commonly used. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole and pyrrole rings can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar compounds include other heterocyclic structures such as:

    Indole derivatives: Known for their biological activities.

    Imidazole derivatives: Used in various medicinal applications.

    Pyridine derivatives: Commonly used in drug development

Properties

Molecular Formula

C15H17N3O3S

Molecular Weight

319.4 g/mol

IUPAC Name

1-(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C15H17N3O3S/c1-10-12(22-15(16-10)18-6-2-3-7-18)13(19)17-8-4-11(5-9-17)14(20)21/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,20,21)

InChI Key

FDDGRPJFPVGKDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)C(=O)O

Origin of Product

United States

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